molecular formula C10H11BrO2 B2999559 (S)-alpha-Methyl-4-bromobenzenepropanoic acid CAS No. 1040274-42-7

(S)-alpha-Methyl-4-bromobenzenepropanoic acid

Cat. No. B2999559
CAS RN: 1040274-42-7
M. Wt: 243.1
InChI Key: KIXVFBKJEAPPAR-ZETCQYMHSA-N
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Description

(S)-alpha-Methyl-4-bromobenzenepropanoic acid, also known as (S)-4-bromobenzenepropanoic acid, is an organic compound that has been studied extensively for its potential applications in a variety of scientific fields. It is a member of the alpha-methylbenzenepropanoic acid family, and is a chiral compound with a distinct structure that can have unique properties and effects. This compound has been studied in a variety of contexts, including synthesis, scientific research, applications, mechanisms of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions.

Scientific Research Applications

Metabolic Enzyme Studies

Cysteine Conjugate Beta-lyase in Rat Liver

This enzyme catalyzes the cleavage of the thioether linkage in cysteine conjugates of aromatic compounds, including p-bromobenzene, indicating an important role in the formation of methylthio-containing metabolites of various drugs. The study suggests potential applications in understanding the metabolism and detoxification processes of related compounds (Tateishi, Suzuki, & Shimizu, 1978).

Catalytic Applications

Alcohols Conversion on ALPO4 Catalysts

The conversion of alcohols in the alpha-methylated series on AlPO4 catalysts demonstrates the catalytic potential for dehydration and dehydrogenation processes, highlighting the relevance of (S)-alpha-Methyl-4-bromobenzenepropanoic acid derivatives in catalysis research (Campelo et al., 1995).

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition

Compounds incorporating bromophenol moieties, related to the structural class of (S)-alpha-Methyl-4-bromobenzenepropanoic acid, have been investigated as inhibitors of carbonic anhydrase enzyme, with applications in medical research and potential therapeutic implications (Boztaş et al., 2015).

Radical-Scavenging Activity

Marine Algae-Derived Bromophenols

Highly brominated mono- and bis-phenols, similar in structural aspects to (S)-alpha-Methyl-4-bromobenzenepropanoic acid, from marine red algae have shown potent radical-scavenging activity, indicating potential applications in antioxidant research (Duan, Li, & Wang, 2007).

Synthetic Chemistry Applications

Palladium-Catalyzed Synthesis

The use of alpha-bromoacrylic acids as C1 insertion units in palladium-catalyzed synthesis of diverse dibenzofulvenes showcases the utility of related compounds in facilitating complex chemical syntheses (Zhang et al., 2021).

properties

IUPAC Name

(2S)-3-(4-bromophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXVFBKJEAPPAR-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-alpha-Methyl-4-bromobenzenepropanoic acid

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